(2S)-1-(5-chlorothiophene-2-sulfonyl)pyrrolidine-2-carboxylic acid
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Overview
Description
1-[(5-Chloro-2-thienyl)sulfonyl]proline is a chemical compound with the molecular formula C₉H₁₀ClNO₄S₂ and a molecular weight of 295.76 g/mol . It is characterized by the presence of a chlorinated thiophene ring attached to a sulfonyl group and a proline moiety.
Preparation Methods
The synthesis of 1-[(5-chloro-2-thienyl)sulfonyl]proline typically involves the following steps:
Chlorination of Thiophene: The starting material, thiophene, is chlorinated to introduce a chlorine atom at the 5-position.
Sulfonylation: The chlorinated thiophene undergoes sulfonylation to attach the sulfonyl group.
Coupling with Proline: The sulfonylated thiophene is then coupled with proline under specific reaction conditions to form the final product.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity .
Chemical Reactions Analysis
1-[(5-Chloro-2-thienyl)sulfonyl]proline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(5-Chloro-2-thienyl)sulfonyl]proline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(5-chloro-2-thienyl)sulfonyl]proline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The proline moiety may enhance the compound’s binding affinity and specificity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biological processes.
Comparison with Similar Compounds
1-[(5-Chloro-2-thienyl)sulfonyl]proline can be compared with similar compounds such as:
1-[(5-chloro-2-thienyl)sulfonyl]pyrrolidine: Similar structure but with a pyrrolidine ring instead of proline.
1-[(5-chloro-2-thienyl)sulfonyl]-4-methylpiperazine: Contains a piperazine ring, offering different biological activities.
The uniqueness of 1-[(5-chloro-2-thienyl)sulfonyl]proline lies in its specific combination of the thiophene, sulfonyl, and proline moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C9H10ClNO4S2 |
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Molecular Weight |
295.8 g/mol |
IUPAC Name |
(2S)-1-(5-chlorothiophen-2-yl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H10ClNO4S2/c10-7-3-4-8(16-7)17(14,15)11-5-1-2-6(11)9(12)13/h3-4,6H,1-2,5H2,(H,12,13)/t6-/m0/s1 |
InChI Key |
UYVXUYVAIIWBSW-LURJTMIESA-N |
Isomeric SMILES |
C1C[C@H](N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)O |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)O |
Origin of Product |
United States |
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